

# Early-Phase Clinical Trial Results for Seviteronel: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Seviteronel |           |
| Cat. No.:            | B612235     | Get Quote |

**Seviteronel** (INO-464) is an orally administered, selective, non-steroidal small molecule that represents a novel approach in oncology by dually targeting two key pathways in hormone-dependent cancers: androgen biosynthesis and androgen receptor (AR) signaling. This technical guide provides an in-depth summary of the early-phase clinical trial results for **Seviteronel**, with a focus on its development in castration-resistant prostate cancer (CRPC) and advanced breast cancer. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and processes.

## **Mechanism of Action**

**Seviteronel** exhibits a dual mechanism of action. Firstly, it acts as a selective inhibitor of CYP17 lyase (cytochrome P450 17A1), a critical enzyme in the androgen biosynthesis pathway responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. By inhibiting this step, **Seviteronel** effectively reduces the production of androgens in the testes and adrenal glands. Secondly, it functions as a competitive antagonist of the androgen receptor, directly inhibiting the binding of androgens to the receptor and subsequent downstream signaling that promotes tumor growth. This dual targeting of both androgen production and AR activity provides a comprehensive blockade of the androgen signaling axis.





Click to download full resolution via product page

Caption: Seviteronel's dual mechanism of action.

# Early-Phase Clinical Trials in Castration-Resistant Prostate Cancer (CRPC)

A Phase 1, open-label, dose-escalation study (NCT02361086) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of once-daily **Seviteronel** in chemotherapy-naïve men with CRPC.

### **Experimental Protocol: NCT02361086**

Study Design: The trial employed a modified 3+3 dose-escalation design. **Seviteronel** was administered orally once daily in 28-day cycles. Cohorts of 3 patients were enrolled at escalating dose levels. If no dose-limiting toxicities (DLTs) were observed, the next cohort was enrolled at a higher dose. If one DLT occurred, the cohort was expanded to 6 patients. The maximum tolerated dose (MTD) was defined as the highest dose level at which fewer than 33% of patients experienced a DLT.

Patient Population: Eligible patients were chemotherapy-naïve men with metastatic CRPC, with or without prior treatment with abiraterone acetate or enzalutamide.







Dose Levels: The study evaluated doses of 600 mg, 750 mg, and 900 mg once daily. A 600 mg dose with a titration schedule was also assessed.

#### Endpoints:

- Primary: Safety, tolerability, and determination of the MTD.
- Secondary: Pharmacokinetics, PSA response (defined by Prostate Cancer Working Group 2
  [PCWG2] criteria), and tumor response (assessed by Response Evaluation Criteria in Solid
  Tumors [RECIST 1.1]).

Definition of Dose-Limiting Toxicity (DLT): A DLT was defined as any Grade 3 or greater adverse event considered possibly, probably, or definitely related to **Seviteronel**, occurring within the first 28-day cycle.





Click to download full resolution via product page

Caption: Workflow of the 3+3 dose-escalation design in the CRPC trial.





## **Quantitative Data Summary: CRPC Trial**

Patient Characteristics (N=21)

| Characteristic                     | Value    |
|------------------------------------|----------|
| Median Age (years)                 | 71       |
| ECOG Performance Status 0/1        | 8 / 13   |
| Prior Abiraterone                  | 13 (62%) |
| Prior Enzalutamide                 | 13 (62%) |
| Prior Abiraterone and Enzalutamide | 9 (43%)  |

#### Safety and Tolerability

No DLTs were observed at doses up to 750 mg once daily. The most frequently reported treatment-emergent adverse events were primarily Grade 1-2.

| Adverse Event  | Any Grade (%) | Grade 3/4 (%) |
|----------------|---------------|---------------|
| Fatigue        | 71%           | 5%            |
| Dizziness      | 52%           | 0%            |
| Vision Blurred | 38%           | 0%            |
| Dysgeusia      | 33%           | 0%            |

Recommended Phase 2 Dose (RP2D): Based on the overall safety and tolerability profile, 600 mg once daily was selected as the RP2D for future studies in CRPC.

# **Early-Phase Clinical Trials in Advanced Breast** Cancer

A Phase 1/2, open-label study (CLARITY-01, NCT02580448) was conducted to assess the safety, tolerability, PK, and preliminary efficacy of Seviteronel in women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC).



### **Experimental Protocol: NCT02580448**

Study Design: The Phase 1 portion of the study utilized a de-escalating cohort design to determine the MTD and RP2D in women. Six-subject cohorts were enrolled at descending dose levels, starting from a dose determined in the male CRPC study.

Patient Population: Women with locally advanced or metastatic ER+ or TNBC. For the Phase 2 portion, patients with AR-positive (≥10% by IHC) TNBC were included.

Dose Levels: The de-escalating cohorts were 750 mg, 600 mg, and 450 mg once daily.

#### Endpoints:

- Primary: Safety, tolerability, and determination of the MTD.
- Secondary: Pharmacokinetics, clinical benefit rate at 16 weeks (CBR16) for TNBC and 24 weeks (CBR24) for ER+ breast cancer, and enumeration of circulating tumor cells (CTCs).

#### Pharmacodynamic Assessments:

- Circulating Tumor Cells (CTCs): CTCs were enumerated using EPIC CTC analysis.
- Response Evaluation: Tumor response was assessed according to RECIST 1.1.





Click to download full resolution via product page

Caption: Dose de-escalation logic in the advanced breast cancer trial.



# **Quantitative Data Summary: Breast Cancer Trial (Phase**1)

Patient Enrollment (N=19)

| Cancer Type | Number of Patients |
|-------------|--------------------|
| ER+         | 11                 |
| TNBC        | 8                  |

#### Safety and Tolerability

DLTs were observed at the higher dose levels, leading to the determination of the MTD.

| Dose Level | DLTs Observed                                  |
|------------|------------------------------------------------|
| 750 mg QD  | Grade 3 confusional state with paranoia        |
| 600 mg QD  | Grade 3 mental status change, Grade 3 delirium |
| 450 mg QD  | None                                           |

The most common adverse events were primarily Grade 1/2.

| Adverse Event | Any Grade (%) |
|---------------|---------------|
| Tremor        | 42%           |
| Nausea        | 42%           |
| Vomiting      | 37%           |
| Fatigue       | 37%           |

#### Efficacy and Recommended Phase 2 Dose (RP2D)

The RP2D for women was established at 450 mg once daily. At this dose, 4 of 7 evaluable patients achieved a clinical benefit rate at 16 weeks (CBR16). Specifically, 2 TNBC patients



and 2 ER+ patients achieved CBR16 and CBR24, respectively. No objective tumor responses were reported in the Phase 1 portion.

## **Pharmacokinetic Analysis**

Pharmacokinetic data for **Seviteronel** was collected in both the CRPC and breast cancer trials. A population PK analysis pooling data from 243 patients across four clinical studies was also conducted.

#### Methodology:

- Sample Collection: Blood samples were collected at various time points, both after the first dose and at steady-state, to characterize the drug's absorption, distribution, metabolism, and excretion.
- Analytical Method: Seviteronel plasma concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Analysis: Noncompartmental and population-based approaches were used to model the pharmacokinetic parameters.

#### Key Findings:

- Seviteronel demonstrates linear pharmacokinetics over a dose range of 50-750 mg, administered either once or twice daily.
- The disposition of Seviteronel is well-described by a model with transit absorption and biphasic first-order elimination.
- Prandial status did not have a clinically relevant effect on pharmacokinetic parameters.
- While sex and body weight were found to be statistically significant covariates on clearance, the effect was not deemed clinically meaningful to necessitate a change in the dosing scheme.

### Conclusion



The early-phase clinical trials of **Seviteronel** have established its safety profile and determined the recommended Phase 2 doses for both castration-resistant prostate cancer (600 mg QD) and advanced breast cancer (450 mg QD). The drug was generally well-tolerated, with most adverse events being mild to moderate in severity. Preliminary signs of clinical activity, including PSA reductions in CRPC and clinical benefit in breast cancer, have been observed. The dual mechanism of inhibiting both androgen synthesis and the androgen receptor makes **Seviteronel** a promising agent for the treatment of hormone-driven malignancies. Further investigation in later-phase trials is warranted to fully elucidate its efficacy.

To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Seviteronel: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612235#early-phase-clinical-trial-results-for-seviteronel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com